1-(4-Bromophenyl)-2,2-dimethylpropan-1-ol
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Overview
Description
1-(4-Bromophenyl)-2,2-dimethylpropan-1-ol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propanol group with two methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-2,2-dimethylpropan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl chloride with isobutyraldehyde in the presence of a base, followed by reduction of the resulting intermediate . Another method includes the use of Grignard reagents, where 4-bromobenzyl magnesium bromide reacts with acetone, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products:
Oxidation: Formation of 1-(4-bromophenyl)-2,2-dimethylpropan-1-one.
Reduction: Formation of 1-(4-phenyl)-2,2-dimethylpropan-1-ol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-2,2-dimethylpropan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism . In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through modulation of signaling pathways .
Comparison with Similar Compounds
1-(4-Bromophenyl)-2,2-dimethylpropan-1-ol can be compared with other similar compounds such as:
4-Bromophenylacetic acid: Similar in structure but differs in the functional group attached to the phenyl ring.
4-Bromophenylmethanol: Lacks the additional methyl groups present in this compound.
4-Bromophenylisoxazole: Contains an isoxazole ring instead of the propanol group.
Properties
Molecular Formula |
C11H15BrO |
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Molecular Weight |
243.14 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C11H15BrO/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7,10,13H,1-3H3 |
InChI Key |
IRBAZSFQRUTGBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
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